molecular formula C₁₂H₂₂O₁₁ B014239 (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal CAS No. 13117-26-5

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

Cat. No. B014239
CAS RN: 13117-26-5
M. Wt: 342.3 g/mol
InChI Key: DKXNBNKWCZZMJT-WLWMBPAKSA-N
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Description

Synthesis Analysis

The synthesis of complex organic molecules often involves multiple steps, including the formation of key intermediate compounds. For example, the synthesis of ethyl 5(S),6-epoxy-3(R)-(methoxymethoxy)hexanoate, a key chiral synthon for β-hydroxy-δ-lactone portions of some compounds, involves the regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide (Guindon et al., 1985). Although not directly related to the specified compound, this example highlights the complexity and intricacy of synthesizing similar multifunctional organic molecules.

Molecular Structure Analysis

Understanding the molecular structure is crucial for predicting the reactivity and properties of organic compounds. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule. For instance, the crystal structure of 9(R)-[6(R)-hydroxymethyl-1-oxa-4-thiacyclohexan-2-yl]hypoxanthine-water shows the conformation of its oxathiane rings and the orientation of purine bases relative to sugar moieties (Mazumder et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving complex organic molecules can lead to the formation of diverse products. For instance, the palladium-catalyzed synthesis of 2E-[(methoxycarbonyl)methylene]tetrahydrofurans demonstrates the utility of catalytic processes in forming cyclic compounds from linear precursors (Gabriele et al., 2000). Such reactions are pivotal in constructing the core structures of many organic compounds, including our compound of interest.

Physical Properties Analysis

The physical properties of organic molecules, such as solubility, melting point, and crystallinity, are often determined by their molecular structure. Polymorphism, the ability of a substance to exist in more than one crystal form, can significantly influence these properties (Vogt et al., 2013). Studies on polymorphism provide valuable information on how different crystal arrangements affect the physical characteristics of a compound.

Chemical Properties Analysis

The chemical properties of organic compounds, such as reactivity, stability, and interaction with other molecules, are essential for understanding their behavior in various environments. For example, the preparation and reactions of cis-3,5-dibromo-4-oxo-2,2,6,6-tetramethylpiperidin-1-yloxy illustrate the compound's potential as a spin-labelling reagent for amino functions, showcasing its reactivity and utility in labeling studies (Alcock et al., 1977).

Scientific Research Applications

Solubility Studies

One significant area of research involving this compound relates to its solubility characteristics. Gong et al. (2012) explored the solubilities of various saccharides, including (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal hydrate (maltose monohydrate), in ethanol-water mixtures. They found that the solubilities of these saccharides in ethanol–water mixtures increased with the equilibrium temperature, providing insights into the physical properties and potential applications of these compounds in various solvents (Gong, Wang, Zhang, & Qu, 2012).

Vibrational Spectroscopy

Another research direction is the vibrational spectroscopy of related compounds. Aydın and Özpozan (2020) conducted a study on 2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl) oxan-2-yl]oxychromen-4-one, a compound structurally similar to the one . Their study included a theoretical investigation of the molecule's potential energy surfaces and vibrational spectroscopy, which is crucial for understanding the chemical and physical behavior of such molecules (Aydın & Özpozan, 2020).

Molecular Biology and Medicine

In the field of molecular biology and medicine, research has been conducted on compounds with structures similar to (2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal. For example, a study by Muthusamy and Krishnasamy (2016) investigated a compound isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, which is traditionally used in diabetes treatment. This study used molecular docking and dynamics simulation to explore the compound's potential in diabetes management (Muthusamy & Krishnasamy, 2016).

properties

IUPAC Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12/h1,4-12,14-21H,2-3H2/t4-,5+,6+,7+,8-,9?,10+,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXNBNKWCZZMJT-WLWMBPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H](C([C@H]([C@H](O1)O[C@@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

CAS RN

13117-26-5
Record name 4-O-alpha-D-Galactopyranosyl-D-galactose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 2
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 3
Reactant of Route 3
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 4
Reactant of Route 4
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 5
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal
Reactant of Route 6
(2R,3R,4S,5R)-2,3,5,6-tetrahydroxy-4-[(2R,3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal

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